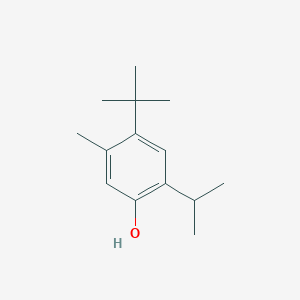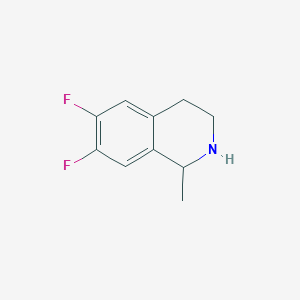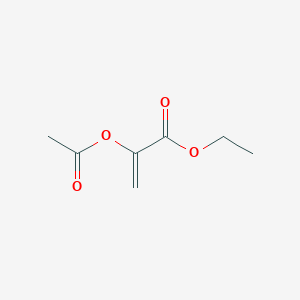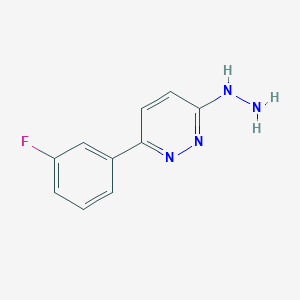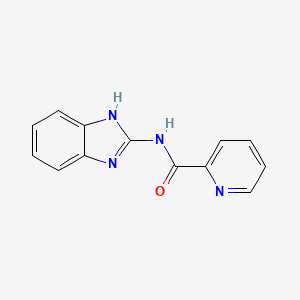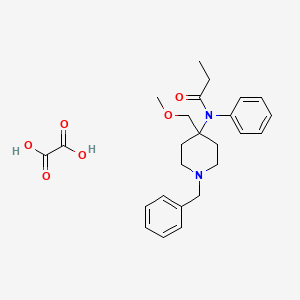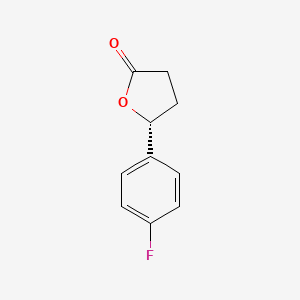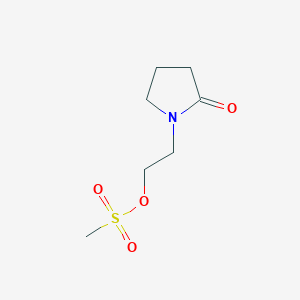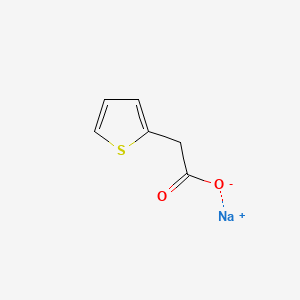
Not Available
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Not Available is a chiral amino acid derivative that features a benzyloxycarbonyl (Cbz) protecting group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Not Available typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Imidazole Ring: The protected amino acid is then reacted with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Not Available can undergo various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring, to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution Reactions: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Free amino acid.
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives.
Applications De Recherche Scientifique
Not Available has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Not Available involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes or receptors. The benzyloxycarbonyl group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Not Available: Features a benzyloxycarbonyl protecting group and an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a pyrrole ring instead of an imidazole ring.
(S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
This compound is unique due to the presence of the imidazole ring, which imparts specific chemical properties and biological activities. The imidazole ring can participate in a variety of chemical reactions and interactions, making this compound versatile in both synthetic and biological applications.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(2S)-3-imidazol-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(8-17-7-6-15-10-17)16-14(20)21-9-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
PMENWBKKSRCFMJ-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CN2C=CN=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


